Ethane, 2-bromo-1,1,1-trimethoxy-

Catalog No.
S784687
CAS No.
40070-40-4
M.F
C5H11BrO3
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane, 2-bromo-1,1,1-trimethoxy-

CAS Number

40070-40-4

Product Name

Ethane, 2-bromo-1,1,1-trimethoxy-

IUPAC Name

2-bromo-1,1,1-trimethoxyethane

Molecular Formula

C5H11BrO3

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3

InChI Key

LHMGHGBEIOQFGF-UHFFFAOYSA-N

SMILES

COC(CBr)(OC)OC

Synonyms

Bromoorthoacetic Acid Trimethyl Ester; 2-Bromo-1,1,1-trimethoxyethane

Canonical SMILES

COC(CBr)(OC)OC

Information on the scientific research applications of Ethane, 2-bromo-1,1,1-trimethoxy- (also known as Trimethyl Bromoorthoacetate) is currently limited. PubChem, a database of chemical information from the National Institutes of Health, does not list any specific research applications [].

  • Organic synthesis: Trimethyl Bromoorthoacetate possesses a reactive bromo group and three methoxy groups. This combination suggests potential utility as a building block in organic synthesis for the creation of more complex molecules. The bromo group can be readily substituted with other nucleophiles, while the methoxy groups can serve as protecting groups for carbonyl functionalities.
  • Alkylating agent: The bromo group in Trimethyl Bromoorthoacetate can potentially act as an alkylating agent. Alkylating agents are used to introduce an alkyl group (a carbon chain) to another molecule. More research is needed to determine the efficiency and selectivity of Trimethyl Bromoorthoacetate in this role.

Ethane, 2-bromo-1,1,1-trimethoxy- is a chemical compound with the molecular formula C6_6H13_{13}BrO3_3. It is classified as a brominated organic compound and is typically encountered as a colorless liquid. This compound serves as an important intermediate in various chemical syntheses, particularly in the pharmaceutical industry, where it is utilized in the development of various drugs and chemical reagents .

The structure of Ethane, 2-bromo-1,1,1-trimethoxy- features a bromine atom attached to the second carbon of an ethane backbone, along with three methoxy groups (-OCH3_3) attached to the first carbon. This configuration contributes to its unique reactivity and biological properties.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as sodium methoxide or potassium tert-butoxide. This process can lead to the formation of different organic compounds depending on the nucleophile used .
  • Elimination Reactions: Under specific conditions, this compound can undergo dehydrohalogenation to yield alkenes. The reaction typically involves the removal of hydrogen bromide when treated with strong bases .

These reactions are crucial for synthesizing more complex molecules in organic chemistry.

The synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- can be achieved through several methods:

  • Reaction with Methyl Chloroacetate: One common synthetic route involves reacting methyl chloroacetate with trimethyl orthoformate in the presence of concentrated sulfuric acid. This reaction is typically conducted under controlled temperatures (10°C to 80°C) to optimize yield and purity .
  • Alternative Synthetic Pathways: Other methods may include variations involving different starting materials or catalysts that facilitate the bromination and methoxylation processes necessary for producing this compound.

Ethane, 2-bromo-1,1,1-trimethoxy- has diverse applications across multiple fields:

  • Pharmaceuticals: It serves as a key intermediate in synthesizing various drugs and therapeutic agents.
  • Chemical Research: The compound is used in studies exploring molecular interactions and biochemical pathways.
  • Industrial

Research into interaction studies involving Ethane, 2-bromo-1,1,1-trimethoxy- primarily focuses on its reactivity as an intermediate. The compound's interactions with nucleophiles during substitution reactions have been documented extensively. Additionally, studies may explore how environmental factors such as temperature and pH influence its stability and reactivity during synthesis processes .

Ethane, 2-bromo-1,1,1-trimethoxy- can be compared with other similar compounds based on structural characteristics and functional groups:

Compound NameMolecular FormulaKey Features
2-Chloro-1,1,1-trimethoxyethaneC6_6H13_{13}ClO3_3Chlorine atom instead of bromine; similar reactivity
1-Bromo-2-(methoxymethoxy)ethaneC6_6H13_{13}BrO4_4Additional methoxy group; different reactivity patterns
Ethane, 2-bromo-1,1-diethoxy-C6_6H13_{13}BrO4_4Diethyl acetal variant; altered biological activity

These compounds share similar structural frameworks but differ significantly in their chemical properties and applications due to variations in halogen substitution and functional groups.

XLogP3

0.6

Wikipedia

Ethane, 2-bromo-1,1,1-trimethoxy-

Dates

Modify: 2024-04-15

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